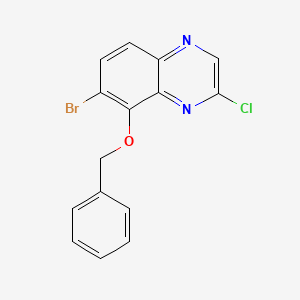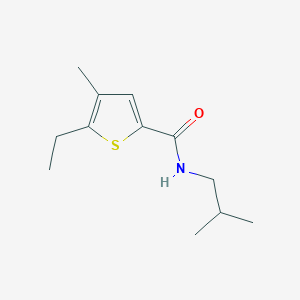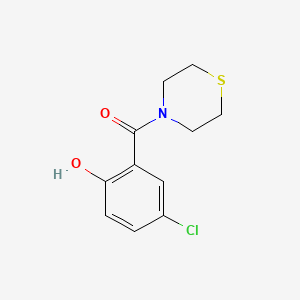
(3-((4-Fluorobenzyl)amino)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((4-Fluorobenzyl)amino)phenyl)methanol is an organic compound that features a phenyl ring substituted with a fluorobenzylamino group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Fluorobenzyl)amino)phenyl)methanol typically involves multi-step reactions. One common method includes the reaction of 4-fluorobenzylamine with a suitable phenylmethanol derivative under controlled conditions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium carbonate . The reaction mixture is stirred at specific temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-((4-Fluorobenzyl)amino)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorobenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3-((4-Fluorobenzyl)amino)phenyl)methanol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3-((4-Fluorobenzyl)amino)phenyl)methanol involves its interaction with specific molecular targets. The fluorobenzylamino group can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methane sulphonyl)ethyl)amino}methyl)-2-furyl]-4-quinazolinamine: This compound shares structural similarities but has different functional groups, leading to distinct properties and applications.
Methyl 3-fluoro-4-hydroxybenzoate: Another fluorinated aromatic compound with different substituents, used in various chemical syntheses.
Uniqueness
(3-((4-Fluorobenzyl)amino)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H14FNO |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
[3-[(4-fluorophenyl)methylamino]phenyl]methanol |
InChI |
InChI=1S/C14H14FNO/c15-13-6-4-11(5-7-13)9-16-14-3-1-2-12(8-14)10-17/h1-8,16-17H,9-10H2 |
InChI Key |
OHVKPEMBAWGFOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CC=C(C=C2)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


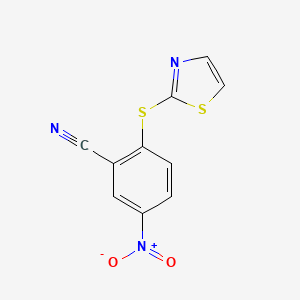
![tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B14905689.png)
![tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14905696.png)

![4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid](/img/structure/B14905708.png)
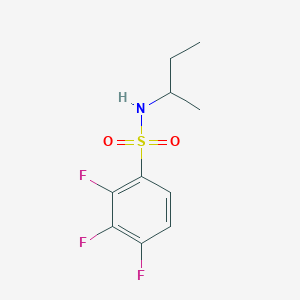


![6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole](/img/structure/B14905724.png)
![2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide](/img/structure/B14905729.png)
